molecular formula C50H88N2O8 B12704221 Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate CAS No. 94107-49-0

Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate

Cat. No.: B12704221
CAS No.: 94107-49-0
M. Wt: 845.2 g/mol
InChI Key: CLNNXECQDLFEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate is a complex organic compound with the molecular formula C50H92N2O8 and a molecular weight of 845.2 g/mol. This compound is characterized by its unique structure, which includes two oxazole rings and two stearate groups. It is primarily used in specialized chemical applications due to its specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate involves multiple stepsThe final step involves esterification with stearic acid to form the distearate ester.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and consistency. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the esterification process. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with aldehyde or carboxylic acid groups, while reduction can produce dihydro derivatives.

Scientific Research Applications

Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate involves its interaction with specific molecular targets. The oxazole rings can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The stearate groups may facilitate the compound’s incorporation into lipid membranes, enhancing its bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

    Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) dioleate: Similar structure but with oleate groups instead of stearate.

    Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) dipalmitate: Contains palmitate groups instead of stearate.

Uniqueness

Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate is unique due to its specific combination of oxazole rings and stearate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where these properties are required.

Properties

CAS No.

94107-49-0

Molecular Formula

C50H88N2O8

Molecular Weight

845.2 g/mol

IUPAC Name

[4-(hydroxymethyl)-6-[4-[4-(hydroxymethyl)-6-octadecanoyloxy-2-oxa-5-azabicyclo[2.1.1]hex-1(5)-en-6-yl]butyl]-2-oxa-5-azabicyclo[2.1.1]hex-1(5)-en-6-yl] octadecanoate

InChI

InChI=1S/C50H88N2O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-43(55)59-49(45-51-47(49,39-53)41-57-45)37-33-34-38-50(46-52-48(50,40-54)42-58-46)60-44(56)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h53-54H,3-42H2,1-2H3

InChI Key

CLNNXECQDLFEGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1(C2=NC1(CO2)CO)CCCCC3(C4=NC3(CO4)CO)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.